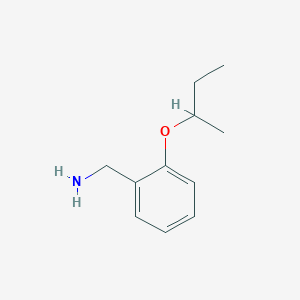

(2-Sec-butoxybenzyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Sec-butoxybenzyl)amine is a chemical compound with the molecular formula C11H17NO. It is also known as (2-sec-butoxyphenyl)methanamine hydrochloride . The compound is used in various chemical reactions due to its unique structure .

Molecular Structure Analysis

Amines are classified based on the number of alkyl groups bonded to the nitrogen atom . The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Amines, including (2-Sec-butoxybenzyl)amine, can undergo various chemical reactions. The two most general reactions of amines are alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the reaction of amines with an acid chloride or an acid anhydride to yield an amide .Aplicaciones Científicas De Investigación

Antitumor Properties and Drug Development

(2-Sec-butoxybenzyl)amine derivatives have been explored for their antitumor properties. For example, novel 2-(4-aminophenyl)benzothiazoles, structurally similar to (2-Sec-butoxybenzyl)amine, exhibit highly selective and potent antitumor properties. The metabolic activation and inactivation mechanisms of these compounds, as well as their effects on breast and ovarian tumors, have been extensively studied, suggesting their potential suitability for clinical evaluation (Bradshaw et al., 2002).

Chemical Synthesis and Organic Chemistry

In the realm of organic chemistry, (2-Sec-butoxybenzyl)amine derivatives have been used in various synthetic processes. For instance, the aminobenzylation of aldehydes with toluenes was introduced as a one-pot method providing rapid access to amines, an essential motif in bioactive natural products and pharmaceuticals. This method enables the generation of diverse 1,2-diarylethylamine derivatives and has implications for further transformations in organic synthesis (Wang et al., 2018).

Neuroprotective Properties

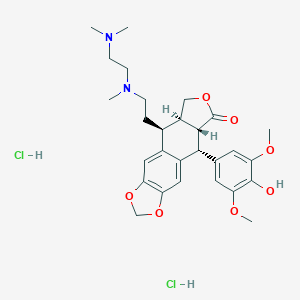

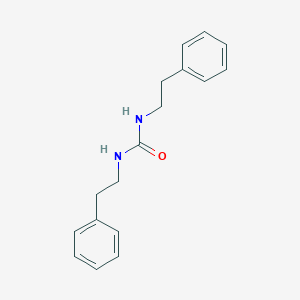

Research into melatonin-N,N-dibenzyl(N-methyl)amine hybrids, which are closely related to (2-Sec-butoxybenzyl)amine, has revealed their potential in the treatment of neurodegenerative diseases like Alzheimer's. These hybrids exhibit neurogenic, antioxidant, cholinergic, and neuroprotective properties at low-micromolar concentrations, indicating their potential as innovative drugs for central nervous system repair and protection against oxidative stress (López-Iglesias et al., 2014).

Applications in Biosensing

Amine functionalized graphene, utilizing 2-Aminobenzyl amine, has been proposed for the ultrasensitive immunosensing of Cardiac Troponin I (cTnI), a critical cardiac marker. This application demonstrates the potential of (2-Sec-butoxybenzyl)amine derivatives in developing advanced biosensing devices for medical diagnostics (Tuteja et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

(2-butan-2-yloxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-7,9H,3,8,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKNZQJAMBTBKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629306 |

Source

|

| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Sec-butoxybenzyl)amine | |

CAS RN |

1042628-16-9 |

Source

|

| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)

![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)